(1-methoxy-3,5-dimethylcyclohexyl)methanol, Mixture of diastereomers
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Overview
Description
(1-methoxy-3,5-dimethylcyclohexyl)methanol, Mixture of diastereomers: is an organic compound with the molecular formula C10H20O2. This compound is characterized by the presence of a cyclohexane ring substituted with methoxy and methyl groups, along with a methanol group. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methoxy-3,5-dimethylcyclohexyl)methanol typically involves the reaction of 3,5-dimethylcyclohexanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which is then converted to the final product. The reaction conditions often include refluxing the reactants in methanol with a catalytic amount of hydrochloric acid or sulfuric acid .
Industrial Production Methods: On an industrial scale, the production of (1-methoxy-3,5-dimethylcyclohexyl)methanol can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as zeolites or ion-exchange resins can be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: (1-methoxy-3,5-dimethylcyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaBr) or amines (e.g., NH3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3,5-dimethylcyclohexanone or 3,5-dimethylcyclohexanoic acid.
Reduction: Formation of 1-methoxy-3,5-dimethylcyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (1-methoxy-3,5-dimethylcyclohexyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of stereochemistry and conformational analysis in cyclohexane derivatives .
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of drugs that target specific stereoisomeric forms. Its diastereomeric mixture can provide insights into the biological activity and selectivity of different isomers .
Industry: In the industrial sector, (1-methoxy-3,5-dimethylcyclohexyl)methanol is used in the production of fragrances, flavors, and other fine chemicals. Its ability to undergo various chemical transformations makes it a valuable building block in chemical manufacturing .
Mechanism of Action
The mechanism of action of (1-methoxy-3,5-dimethylcyclohexyl)methanol involves its interaction with molecular targets through its functional groups. The methoxy and methanol groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclohexane ring provides a rigid framework that can affect the compound’s conformational dynamics and overall stability .
Comparison with Similar Compounds
3,5-dimethylcyclohexanol: Similar structure but lacks the methoxy group.
1-methoxy-3,5-dimethylcyclohexane: Similar structure but lacks the methanol group.
3,5-dimethylcyclohexanone: Similar structure but contains a ketone group instead of methanol and methoxy groups.
Uniqueness: (1-methoxy-3,5-dimethylcyclohexyl)methanol is unique due to the presence of both methoxy and methanol groups on the cyclohexane ringThe mixture of diastereomers adds another layer of complexity, making it an interesting compound for stereochemical studies .
Properties
CAS No. |
2138033-83-5 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.3 |
Purity |
95 |
Origin of Product |
United States |
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